molecular formula C16H14O3 B8552391 Methyl 2-hydroxy-6-styrylbenzoate

Methyl 2-hydroxy-6-styrylbenzoate

Cat. No.: B8552391
M. Wt: 254.28 g/mol
InChI Key: LMWHZNWWTKVRHT-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-styrylbenzoate is a substituted benzoate ester characterized by a hydroxyl group at the 2-position and a styryl (vinylbenzene) moiety at the 6-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced conjugation due to the styryl group, which may influence its UV/Vis absorption characteristics and reactivity in synthetic applications. The compound is structurally related to other methyl esters of hydroxybenzoic acids, such as methyl 2-hydroxy-6-methylbenzoate (synonyms include methyl 6-methylsalicylate), but the styryl substituent distinguishes it by introducing steric bulk and extended π-conjugation .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 2-hydroxy-6-(2-phenylethenyl)benzoate

InChI

InChI=1S/C16H14O3/c1-19-16(18)15-13(8-5-9-14(15)17)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3

InChI Key

LMWHZNWWTKVRHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Hydroxy-6-Methylbenzoate

  • Structure : Features a methyl group at the 6-position instead of styryl.
  • Its UV/Vis profile (λmax ~209–308 nm) aligns with typical salicylate derivatives, as seen in 2-hydroxy-6-methylbenzoic acid .
  • Applications : Used as a precursor in organic synthesis and analytical standards.

Methyl 2-Bromo-6-Methylbenzoate

  • Structure : Bromine replaces the hydroxyl group at the 2-position.
  • Properties : The electron-withdrawing bromo group increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, it is classified as harmful via inhalation, skin contact, or ingestion, unlike hydroxylated analogs .

Methyl 2-Hydroxy-6-Methoxybenzoate

  • Structure : Methoxy group at the 6-position (Similarity: 0.96 to the target compound) .
  • Properties : The methoxy group is electron-donating, increasing ring electron density and altering acidity (pKa ~10–12 for methoxy vs. ~2–3 for hydroxyl). This reduces hydrogen-bonding capacity compared to hydroxylated derivatives.
  • Applications : Explored in polymer stabilization and fragrance synthesis.

Methyl 6-Amino-2-Bromo-3-Methoxybenzoate

  • Structure: Combines amino, bromo, and methoxy groups.
  • Properties: The amino group enables participation in nucleophilic reactions, while bromo and methoxy substituents modulate electronic effects. This multifunctionality makes it valuable in medicinal chemistry for drug discovery .

Tabulated Comparison of Key Properties

Compound Name Substituents (Positions) Molecular Weight Key Properties Applications
Methyl 2-hydroxy-6-styrylbenzoate 2-OH, 6-styryl ~270.3* High conjugation, UV activity Organic synthesis, photochemistry
Methyl 2-hydroxy-6-methylbenzoate 2-OH, 6-CH3 166.2 Moderate solubility, salicylate-like UV Analytical standards
Methyl 2-bromo-6-methylbenzoate 2-Br, 6-CH3 243.1 Electrophilic, toxic Pharmaceutical intermediates
Methyl 2-hydroxy-6-methoxybenzoate 2-OH, 6-OCH3 182.2 Electron-rich ring, reduced acidity Polymer additives
Methyl 6-amino-2-bromo-3-methoxybenzoate 6-NH2, 2-Br, 3-OCH3 274.1 Multifunctional reactivity Drug discovery intermediates

*Calculated based on molecular formula.

Functional Group Impact on Physicochemical Behavior

  • Styryl vs. Methyl: The styryl group in the target compound introduces extended conjugation, likely shifting UV absorption to longer wavelengths compared to methyl-substituted analogs (e.g., λmax ~308 nm in 6-methylsalicylic acid derivatives vs.
  • Hydroxyl vs. Bromo/Methoxy : Hydroxyl groups enhance hydrogen bonding and acidity, favoring solubility in polar solvents. Bromo substituents increase molecular weight and toxicity, while methoxy groups reduce reactivity in acid-catalyzed reactions .

Toxicity and Handling Considerations

This compound’s safety profile is likely distinct from brominated analogs (e.g., Methyl 2-bromo-6-methylbenzoate), which are explicitly hazardous .

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